molecular formula C23H26N2O5 B11595117 2-[(2-Ethylphenyl)amino]-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate

2-[(2-Ethylphenyl)amino]-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B11595117
M. Wt: 410.5 g/mol
InChI Key: PNNWVHYHHUGBMX-UHFFFAOYSA-N
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Description

[(2-Ethylphenyl)carbamoyl]methyl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes both carbamoyl and pyrrolidine groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Ethylphenyl)carbamoyl]methyl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-ethylphenyl isocyanate with methyl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[(2-Ethylphenyl)carbamoyl]methyl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[(2-Ethylphenyl)carbamoyl]methyl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Ethylphenyl)carbamoyl]methyl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [(2-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
  • [(2-Ethylphenyl)carbamoyl]methyl 2-(4-methoxyphenyl)acetate

Uniqueness

[(2-Ethylphenyl)carbamoyl]methyl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

[2-(2-ethylanilino)-2-oxoethyl] 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C23H26N2O5/c1-3-16-7-5-6-8-20(16)24-21(26)15-30-23(28)17-13-22(27)25(14-17)18-9-11-19(12-10-18)29-4-2/h5-12,17H,3-4,13-15H2,1-2H3,(H,24,26)

InChI Key

PNNWVHYHHUGBMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OCC

Origin of Product

United States

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